![molecular formula C18H15BrN2O3 B6583622 methyl 4-{[(2-bromophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251705-57-3](/img/structure/B6583622.png)
methyl 4-{[(2-bromophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of aromatic rings and the introduction of functional groups . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a quinoline ring, which is a type of aromatic compound that consists of a fused benzene and pyridine ring. Attached to this ring are various functional groups, including a methyl group, an amino group, and a carboxylate group .Scientific Research Applications
- Methyl 4-{[(2-bromophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate has shown promise as an anticancer agent. Researchers investigate its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth .
- The compound’s structural features make it a potential antimicrobial agent. Studies examine its efficacy against bacteria, fungi, and other pathogens. Researchers explore its mode of action and potential applications in treating infections .
- Inflammation plays a crucial role in various diseases. Methyl 4-{[(2-bromophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate may possess anti-inflammatory properties. Investigations focus on its impact on inflammatory pathways and potential therapeutic applications .
- Researchers explore novel synthetic methods to construct heterocyclic compounds using this scaffold. The compound’s unique structure serves as a building block for diverse heterocycles, which can have applications in drug discovery and material science .
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a close analog, participates in enol–Ugi reactions. These reactions yield amino acids, which are essential for drug development and peptide synthesis .
- The compound’s bromophenyl moiety makes it amenable to Suzuki–Miyaura coupling, a powerful cross-coupling reaction. Researchers explore its use as a boron reagent, facilitating the synthesis of diverse organic molecules .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Effects
Heterocyclic Synthesis
Enol–Ugi Reaction for Amino Acid Synthesis
Suzuki–Miyaura Coupling and Boron Reagents
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, it could be interesting to investigate its potential as a pharmaceutical compound, given the biological activity of similar compounds .
properties
IUPAC Name |
methyl 4-[(2-bromophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-24-18(23)15-16(20-10-11-6-2-4-8-13(11)19)12-7-3-5-9-14(12)21-17(15)22/h2-9H,10H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDGJVSPUMNYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-bromobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
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